molecular formula C18H17N3O2 B2591392 (2E)-N-benzyl-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enamide CAS No. 881560-07-2

(2E)-N-benzyl-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enamide

Cat. No.: B2591392
CAS No.: 881560-07-2
M. Wt: 307.353
InChI Key: WMCIFTLDNLLWFU-UHFFFAOYSA-N
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Description

(2E)-N-benzyl-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enamide is an organic compound with a complex structure that includes a cyano group, a methoxyphenyl group, and an enamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-benzyl-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enamide typically involves the reaction of benzylamine with 4-methoxyphenyl isocyanate, followed by the addition of a cyano group. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-benzyl-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

Scientific Research Applications

(2E)-N-benzyl-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-N-benzyl-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-N-benzyl-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enamide is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.

Properties

IUPAC Name

(E)-N-benzyl-2-cyano-3-(4-methoxyanilino)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-23-17-9-7-16(8-10-17)20-13-15(11-19)18(22)21-12-14-5-3-2-4-6-14/h2-10,13,20H,12H2,1H3,(H,21,22)/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCIFTLDNLLWFU-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=C(C#N)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C(\C#N)/C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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